7-Benzyl-7-azaspiro[3.5]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-7-azaspiro[3.5]nonan-1-one is a spirocyclic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a benzyl group attached to a seven-membered azaspiro ring system. It is primarily used for research purposes in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-7-azaspiro[3.5]nonan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzylamine derivative with a cyclic ketone in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-7-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-7-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Benzyl-7-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of FAAH, inhibiting its activity and thereby increasing the levels of endocannabinoids in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azaspiro[3.5]nonane: A structurally similar compound with a spirocyclic core but lacking the benzyl group.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
7-Benzyl-7-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH with high potency distinguishes it from other spirocyclic compounds .
Eigenschaften
Molekularformel |
C15H19NO |
---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
7-benzyl-7-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C15H19NO/c17-14-6-7-15(14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI-Schlüssel |
BCBSNDXLLXXCBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1=O)CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.